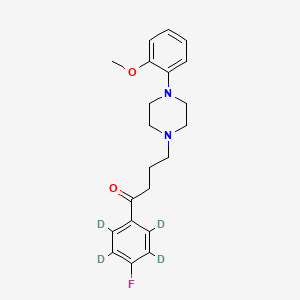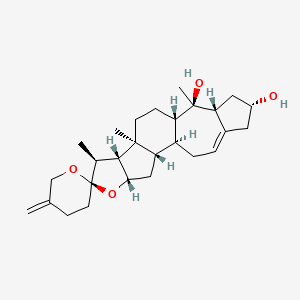
17,18-Dehydrovincamine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17,18-Dehydrovincamine-d3 is a deuterated derivative of 17,18-dehydrovincamine, a compound known for its potential pharmacological properties Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and metabolic profile
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17,18-Dehydrovincamine-d3 involves multiple steps, starting from the precursor vincamine. The process includes dehydrogenation to introduce the double bond at positions 17 and 18, followed by deuteration to replace specific hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure hydrogenation. Quality control measures are implemented to ensure the consistency and reproducibility of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or deuterium to the compound, often using catalysts like palladium on carbon. These reactions can reverse the dehydrogenation step, converting the double bond back to a single bond.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule. Common reagents include halogens and nucleophiles, which can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, reduction results in hydrogenated or deuterated products, and substitution introduces new functional groups into the molecule.
科学的研究の応用
17,18-Dehydrovincamine-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study isotopic effects and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential neuroprotective and cognitive-enhancing effects.
Industry: Utilized in the development of new drugs and therapeutic agents, particularly in the field of neuropharmacology.
作用機序
The mechanism of action of 17,18-Dehydrovincamine-d3 involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine. It may enhance cognitive function by increasing cerebral blood flow and promoting neuroplasticity. The deuterium substitution is thought to improve the compound’s metabolic stability, leading to prolonged effects and reduced side effects.
類似化合物との比較
Vincamine: The parent compound, known for its vasodilatory and cognitive-enhancing properties.
Vinburnine: A derivative of vincamine with similar pharmacological effects.
Dehydrovincamine: The non-deuterated form of 17,18-Dehydrovincamine-d3.
Comparison: this compound is unique due to the incorporation of deuterium, which enhances its metabolic stability and reduces the rate of degradation. This makes it a valuable tool in research, as it allows for more accurate and prolonged studies of its effects. Compared to its non-deuterated counterparts, this compound may offer improved pharmacokinetic properties and reduced side effects.
特性
分子式 |
C21H24N2O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
trideuteriomethyl (15R,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaene-17-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-8,10,18,25H,3,9,11-13H2,1-2H3/t18-,20+,21+/m1/s1/i2D3 |
InChIキー |
BQGJXFQCMYJENQ-GWDXXOOOSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(C[C@@]2(C=CCN3[C@@H]2C4=C(CC3)C5=CC=CC=C5N41)CC)O |
正規SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



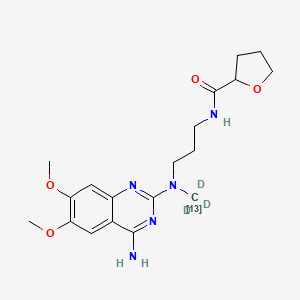
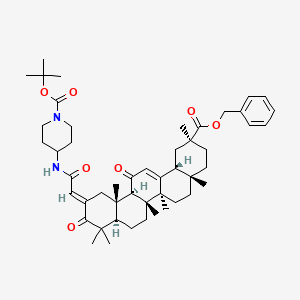
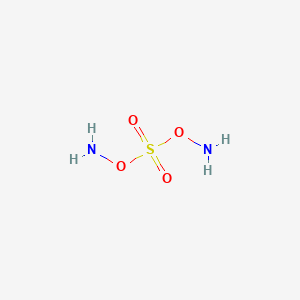
![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)

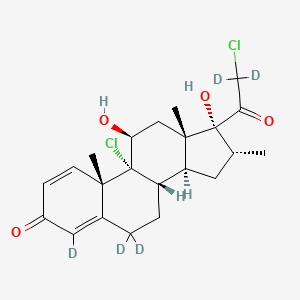
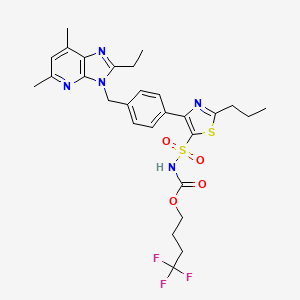
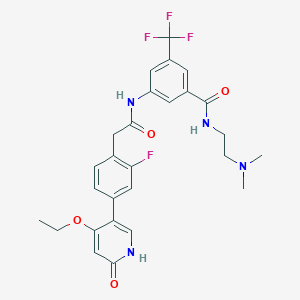
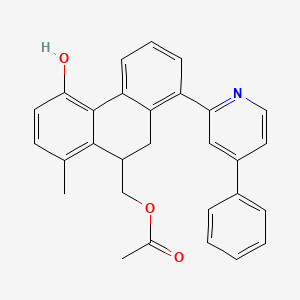
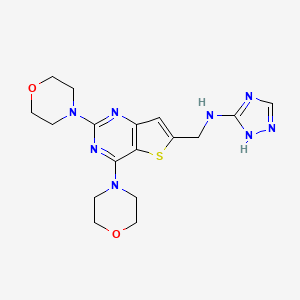
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
